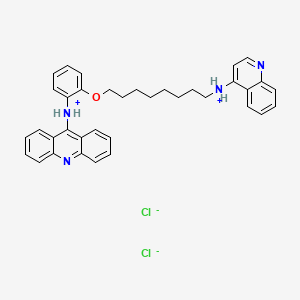
9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential use in cancer treatment due to its ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells .
Preparation Methods
The synthesis of 9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride involves several steps. One common method includes the reaction of N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol . Another method involves the reaction of acridine with sodium amide . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the acridine ring. Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles.
Scientific Research Applications
9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent dye due to its high fluorescence.
Biology: Acts as a mutagen for viruses and bacteria.
Industry: Used as a preservative due to its antimicrobial properties.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, it disrupts the DNA structure and inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other acridine derivatives such as 9-aminoacridine and quinacrine. Compared to these compounds, 9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride has a unique structure that enhances its ability to intercalate DNA and inhibit topoisomerase II, making it a more potent anticancer agent .
Properties
CAS No. |
66725-03-9 |
|---|---|
Molecular Formula |
C36H38Cl2N4O |
Molecular Weight |
613.6 g/mol |
IUPAC Name |
acridin-9-yl-[2-[8-(quinolin-4-ylazaniumyl)octoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C36H36N4O.2ClH/c1(3-13-24-37-31-23-25-38-30-18-8-5-15-27(30)31)2-4-14-26-41-35-22-12-11-21-34(35)40-36-28-16-6-9-19-32(28)39-33-20-10-7-17-29(33)36;;/h5-12,15-23,25H,1-4,13-14,24,26H2,(H,37,38)(H,39,40);2*1H |
InChI Key |
VRZJJSMFDAJTBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[NH2+]CCCCCCCCOC3=CC=CC=C3[NH2+]C4=C5C=CC=CC5=NC6=CC=CC=C64.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


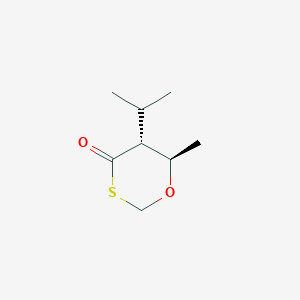
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)


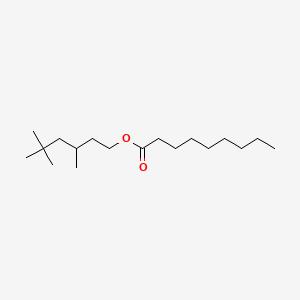

![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)

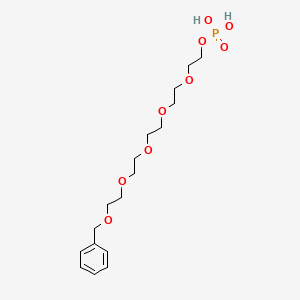
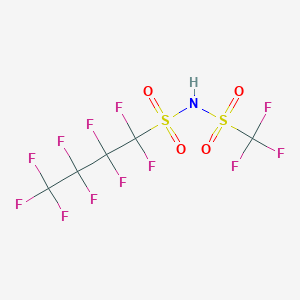
![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
